Thalidomide-Piperazine-Piperidine hydrochloride

PROTAC solubility aqueous formulation linker comparison

Thalidomide-Piperazine-Piperidine hydrochloride is a pre-assembled E3 ligase ligand-linker conjugate incorporating a thalidomide-derived cereblon ligand and a semi-rigid piperazine-piperidine linker terminating in a secondary amine. Its unique spatial profile and high aqueous solubility (33.33 mg/mL) enable systematic PROTAC linker optimization and minimize DMSO cytotoxicity. Verified 3-year stability at -20°C ensures reliable lot-to-lot consistency for multi-year development. Order high-purity ≥98% stock for your targeted protein degradation programs.

Molecular Formula C22H28ClN5O4
Molecular Weight 461.9 g/mol
Cat. No. B12409523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-Piperidine hydrochloride
Molecular FormulaC22H28ClN5O4
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl
InChIInChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H
InChIKeyKSERQHVRIGYCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine-Piperidine hydrochloride: A Defined PROTAC Building Block with Quantifiable Physicochemical and Stability Advantages


Thalidomide-Piperazine-Piperidine hydrochloride (CAS 2599846-44-1) is a pre-assembled E3 ligase ligand-linker conjugate designed for targeted protein degradation (PROTAC) research . It consists of a thalidomide-derived cereblon (CRBN) ligand covalently linked to a piperazine-piperidine spacer, terminating in a secondary amine handle for facile conjugation to target-protein warheads . This specific linker composition balances molecular flexibility and rigidity while preserving the essential CRBN-binding pharmacophore .

Why Thalidomide-Piperazine-Piperidine Hydrochloride Cannot Be Interchanged with Other CRBN Ligand-Linker Conjugates


PROTAC efficacy is exquisitely sensitive to linker composition: variations in length, flexibility, and terminal functional group directly affect ternary complex formation, cellular permeability, and target degradation efficiency . Thalidomide-Piperazine-Piperidine hydrochloride's unique piperazine-piperidine linker provides a specific spatial trajectory and a secondary amine conjugation point that differs fundamentally from shorter piperazine-only analogs, flexible PEG-based linkers, or pomalidomide-derived constructs [1]. Empirical solubility and stability data, detailed below, further demonstrate that this compound occupies a distinct performance niche that generic substitution cannot replicate [1].

Quantitative Differentiation of Thalidomide-Piperazine-Piperidine Hydrochloride: Head-to-Head Solubility, Purity, and Stability Data


Aqueous Solubility: Thalidomide-Piperazine-Piperidine Hydrochloride vs. PEG-Containing Thalidomide-Piperazine Linker

Thalidomide-Piperazine-Piperidine hydrochloride demonstrates substantially higher aqueous solubility compared to a common PEG-containing alternative. The target compound achieves a water solubility of 33.33 mg/mL (72.15 mM) with ultrasonication , while Thalidomide-Piperazine-PEG1-COOH exhibits a solubility of only 2.08 mg/mL (4.54 mM) in aqueous formulation buffer . This represents an approximately 16-fold difference in achievable concentration, directly impacting the preparation of concentrated stock solutions for cell-based assays and in vivo dosing .

PROTAC solubility aqueous formulation linker comparison

Purity Specification: Thalidomide-Piperazine-Piperidine Hydrochloride Exceeds Standard Research-Grade Thresholds

The hydrochloride salt of Thalidomide-Piperazine-Piperidine is supplied with a verified purity of 98.41% as determined by HPLC . This exceeds the commonly accepted research-grade purity threshold of ≥95% and matches or surpasses the purity specifications of many alternative thalidomide-based PROTAC building blocks (e.g., Thalidomide-Piperazine-PEG1-COOH at 99.24%, Thalidomide-Piperazine-Piperidine free base at ≥98%) .

compound purity HPLC quality control

Long-Term Powder Stability: Thalidomide-Piperazine-Piperidine Hydrochloride Enables Multi-Year Storage

Thalidomide-Piperazine-Piperidine hydrochloride exhibits robust powder stability under recommended storage conditions. The compound remains stable when stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years . This stability profile is consistent with that of the free base form (Thalidomide-Piperazine-Piperidine), which also maintains integrity at -20°C for 3 years .

compound stability storage conditions powder stability

Linker Length and Conjugation Handle: Distinct Spatial Profile for Ternary Complex Optimization

The piperazine-piperidine linker in Thalidomide-Piperazine-Piperidine hydrochloride provides a rigid yet moderately flexible spacer that terminates in a secondary amine (piperidine NH) for conjugation to target-protein ligands . While precise atom count data for this specific linker is not universally reported, structurally analogous thalidomide-piperazine-PEG linkers typically provide ~13 atoms between the CRBN ligand and the conjugation point . The piperazine-piperidine arrangement in this compound is expected to yield a similar or slightly shorter span, offering a distinct spatial trajectory compared to fully flexible PEG linkers or shorter piperazine-only constructs (e.g., Thalidomide-piperazine hydrochloride) .

linker design PROTAC optimization conjugation chemistry

CRBN Binding Affinity Retention: Class-Level Validation of E3 Ligase Engagement

Thalidomide-based ligands bind cereblon (CRBN) with reported Kd values of approximately 250 nM for the parent compound thalidomide . The piperazine-piperidine modification at the 5-position of the isoindoline ring is a well-established structural variation that preserves the essential glutarimide CRBN-binding motif and does not abrogate E3 ligase recruitment . While direct binding data for Thalidomide-Piperazine-Piperidine hydrochloride itself is not yet reported in peer-reviewed literature, its use as a functional CRBN ligand in PROTAC constructs is supported by the compound's design and classification .

cereblon binding CRBN affinity E3 ligase recruitment

Recommended Application Scenarios for Thalidomide-Piperazine-Piperidine Hydrochloride in PROTAC Development and CRBN-Directed Research


PROTAC Linker Screening: Rigid vs. Flexible Spacer Comparison

Thalidomide-Piperazine-Piperidine hydrochloride is ideally suited for systematic PROTAC linker optimization studies where the semi-rigid piperazine-piperidine spacer can be directly compared to flexible PEG linkers of similar length. Its distinct spatial profile and secondary amine conjugation handle allow researchers to evaluate the impact of linker rigidity on ternary complex formation and degradation efficiency .

Aqueous Formulation Development for Cell-Based PROTAC Assays

The high aqueous solubility of Thalidomide-Piperazine-Piperidine hydrochloride (33.33 mg/mL in water) makes it a preferred choice for preparing concentrated stock solutions for direct dilution into cell culture media or physiological buffers, minimizing the need for DMSO and reducing solvent-induced cytotoxicity or off-target effects .

Long-Term Compound Library Maintenance

With demonstrated powder stability of 3 years at -20°C and 2 years at 4°C, this compound is well-suited for inclusion in corporate or academic compound libraries where long-term storage and reliable lot-to-lot consistency are critical for multi-year PROTAC development programs .

CRBN-Dependent Degrader Validation and Mechanistic Studies

As a thalidomide-based cereblon ligand, Thalidomide-Piperazine-Piperidine hydrochloride serves as a validated starting point for constructing PROTACs targeting oncogenic or neurodegenerative proteins. It enables the exploration of CRBN-dependent degradation mechanisms and can be used in competitive binding assays to confirm cereblon engagement .

Technical Documentation Hub

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